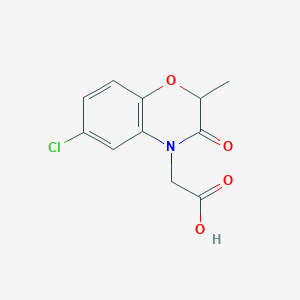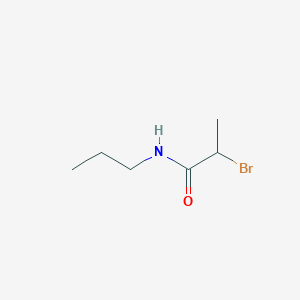![molecular formula C14H19NO B3039041 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine CAS No. 954421-98-8](/img/structure/B3039041.png)
3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine
Vue d'ensemble
Description
Chemical compounds with a spiro configuration, like the one you mentioned, are often used in medicinal chemistry due to their unique properties. They are characterized by two rings of atoms that share a single atom .
Molecular Structure Analysis
The molecular structure of a spiro compound is characterized by two rings that share a single atom . The exact structure would depend on the specific atoms involved in the rings .Chemical Reactions Analysis
Spiro compounds can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions take place .Physical And Chemical Properties Analysis
Physical properties of a compound can include characteristics like color, density, hardness, and melting and boiling points . Chemical properties refer to a substance’s ability to undergo specific chemical changes .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound has been utilized in the synthesis of novel tacrine hybrids. A study by Bonacorso et al. (2015) demonstrated the synthesis of 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], a series of compounds including the mentioned chemical, which showed potential in AChE inhibition and cytotoxicity activity, valuable for Alzheimer's research (Bonacorso et al., 2015).
Regioselective Synthesis of Isoxazolines
In another application, the synthesis of trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles using the compound was detailed by Bonacorso et al. (2017). This method demonstrated an effective protocol for creating a new series of these compounds, contributing to advancements in fluorine chemistry (Bonacorso et al., 2017).
Chemical Transformations
Kouznetsov et al. (2003) explored the transformation of N-substituted derivatives of the compound in strong acid media, resulting in the production of γ-aminoacids and other derivatives, demonstrating the compound's versatility in chemical synthesis (Kouznetsov et al., 2003).
Antiphage Activity
Research by Fedotova et al. (1996) investigated the reactivity of carbonyl-substituted spirohydrochromans, including this compound, with hydrogen sulfide. They also examined the antiphage activity of the synthesized compounds, contributing to the understanding of their biological applications (Fedotova et al., 1996).
Analgesic Properties
Schunk et al. (2014) reported on the analgesic properties of derivatives of this compound, specifically in the development of cebranopadol, a novel analgesic drug. This highlights its potential use in pharmaceuticals for pain management (Schunk et al., 2014).
Anticancer Activity
A study by Malah et al. (2021) synthesized derivatives of the compound and evaluated their anticancer activity against various cancer cell lines, providing insights into its potential therapeutic applications in cancer treatment (Malah et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
spiro[3,4-dihydrochromene-2,1'-cyclohexane]-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c15-12-10-14(8-4-1-5-9-14)16-13-7-3-2-6-11(12)13/h2-3,6-7,12H,1,4-5,8-10,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYRBUIZTFCYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(C3=CC=CC=C3O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B3038958.png)
![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B3038961.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3038962.png)
![2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3038963.png)
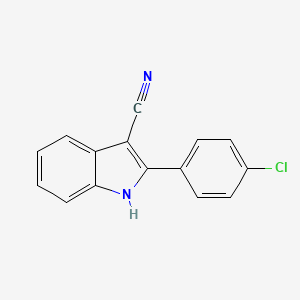
![2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3038966.png)

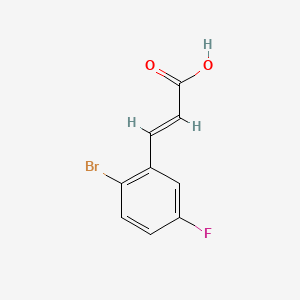
![5,7-Difluorobenzo[b]furan-3(2H)-one](/img/structure/B3038971.png)
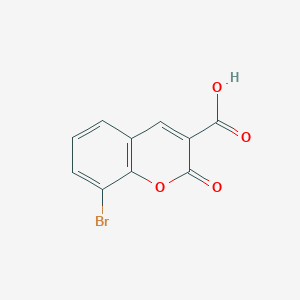
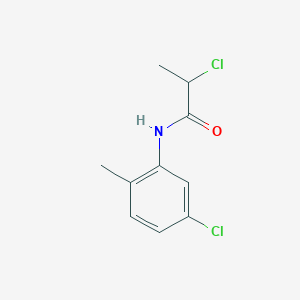
![1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine](/img/structure/B3038976.png)
